molecular formula C10H8BrNO2 B1414615 Methyl 2-bromo-3-cyano-4-methylbenzoate CAS No. 1805487-82-4

Methyl 2-bromo-3-cyano-4-methylbenzoate

Cat. No.: B1414615
CAS No.: 1805487-82-4
M. Wt: 254.08 g/mol
InChI Key: YMTXLOPPLVRYAI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-4-methylbenzoate: is an organic compound with the molecular formula C10H8BrNO2. It is a versatile chemical widely used in scientific research due to its unique properties. This compound is particularly valuable in the fields of drug discovery and the synthesis of organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-cyano-4-methylbenzoate typically involves the bromination of methyl 3-cyano-4-methylbenzoate. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling and precise control of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and other reagents, with stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-cyano-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Amino derivatives.

    Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-bromo-3-cyano-4-methylbenzoate is extensively used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-bromo-3-cyano-4-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in its reactivity, enabling it to participate in various chemical reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing biochemical pathways and processes .

Comparison with Similar Compounds

  • Methyl 2-bromobenzoate
  • Methyl 3-bromobenzoate
  • Methyl 4-bromo-3-methylbenzoate

Comparison: Methyl 2-bromo-3-cyano-4-methylbenzoate stands out due to the presence of both a bromine atom and a cyano group, which confer unique reactivity and versatility. Compared to similar compounds, it offers a broader range of applications in scientific research and industrial processes .

Properties

IUPAC Name

methyl 2-bromo-3-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-4-7(10(13)14-2)9(11)8(6)5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTXLOPPLVRYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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